![molecular formula C20H24N2O4 B14328455 1,2-Ethanediamine, N,N'-bis[(2,5-dimethoxyphenyl)methylene]- CAS No. 110662-23-2](/img/structure/B14328455.png)
1,2-Ethanediamine, N,N'-bis[(2,5-dimethoxyphenyl)methylene]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Ethanediamine, N,N’-bis[(2,5-dimethoxyphenyl)methylene]- is a chemical compound with a complex structure, characterized by the presence of two 2,5-dimethoxyphenyl groups attached to an ethylenediamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N,N’-bis[(2,5-dimethoxyphenyl)methylene]- typically involves the reaction of ethylenediamine with 2,5-dimethoxybenzaldehyde under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation reaction. The reaction mixture is then heated under reflux conditions for several hours to ensure complete reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can help in scaling up the production process while maintaining consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Ethanediamine, N,N’-bis[(2,5-dimethoxyphenyl)methylene]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives or alkylated products.
Wissenschaftliche Forschungsanwendungen
1,2-Ethanediamine, N,N’-bis[(2,5-dimethoxyphenyl)methylene]- has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 1,2-Ethanediamine, N,N’-bis[(2,5-dimethoxyphenyl)methylene]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or altering their function. In biological systems, it may interact with cellular pathways, leading to changes in cell signaling and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Ethanediamine, N,N’-bis(phenylmethyl)-: Similar structure but with phenyl groups instead of 2,5-dimethoxyphenyl groups.
1,2-Ethanediamine, N,N’-dimethyl-N,N’-bis(phenylmethyl)-: Contains additional methyl groups on the nitrogen atoms.
N-Ethyl-N’-methyl-1,2-ethanediamine: Different alkyl groups attached to the nitrogen atoms.
Uniqueness
1,2-Ethanediamine, N,N’-bis[(2,5-dimethoxyphenyl)methylene]- is unique due to the presence of the 2,5-dimethoxyphenyl groups, which impart distinct electronic and steric properties. These groups can influence the compound’s reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
110662-23-2 |
|---|---|
Molekularformel |
C20H24N2O4 |
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
1-(2,5-dimethoxyphenyl)-N-[2-[(2,5-dimethoxyphenyl)methylideneamino]ethyl]methanimine |
InChI |
InChI=1S/C20H24N2O4/c1-23-17-5-7-19(25-3)15(11-17)13-21-9-10-22-14-16-12-18(24-2)6-8-20(16)26-4/h5-8,11-14H,9-10H2,1-4H3 |
InChI-Schlüssel |
OAASQSSBLPZNGY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)C=NCCN=CC2=C(C=CC(=C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


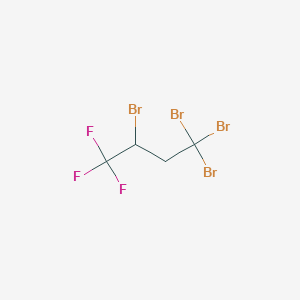
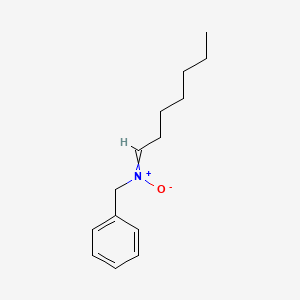
![1-[1,1-Bis(ethylsulfanyl)ethyl]-4-nitrobenzene](/img/structure/B14328399.png)
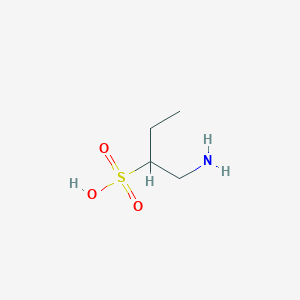
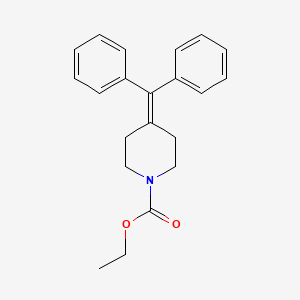
![1-[Bromo(diphenyl)methyl]-4-methoxynaphthalene](/img/structure/B14328414.png)
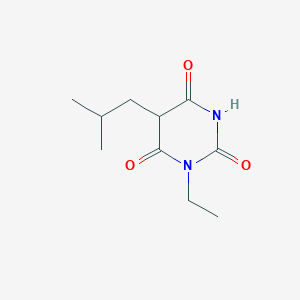
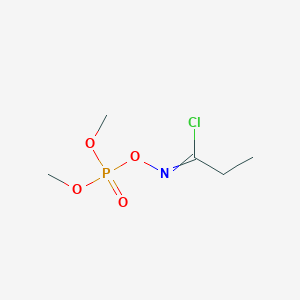
![N-[2-(Cyclohex-3-en-1-yl)ethylidene]hydroxylamine](/img/structure/B14328430.png)
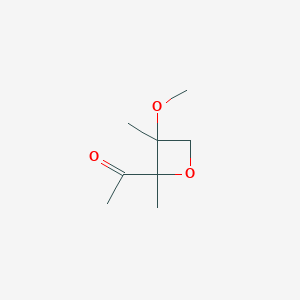
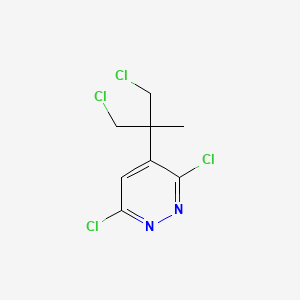
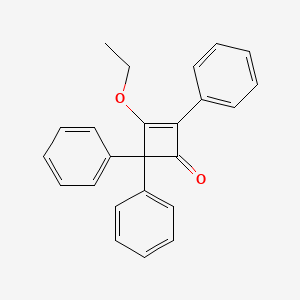
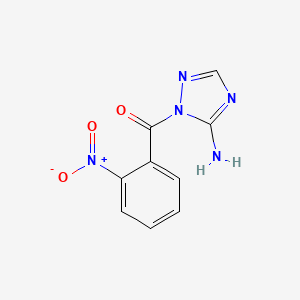
![4-Methyl-2-[2-(naphthalen-2-yl)ethenyl]thiophene](/img/structure/B14328456.png)
